molecular formula C13H16N2 B11899026 8-Ethyl-2,4-dimethylquinolin-5-amine CAS No. 67004-43-7

8-Ethyl-2,4-dimethylquinolin-5-amine

Cat. No.: B11899026
CAS No.: 67004-43-7
M. Wt: 200.28 g/mol
InChI Key: BNRYUIDWKQGAGA-UHFFFAOYSA-N
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Description

8-Ethyl-2,4-dimethylquinolin-5-amine is a quinoline derivative with the molecular formula C13H16N2. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,4-dimethylquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylquinoline with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions . Another approach involves the use of Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2,4-dimethylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst.

    Substitution: HNO3, Cl2, Br2, acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitroquinolines, halogenated quinolines.

Comparison with Similar Compounds

Uniqueness: 8-Ethyl-2,4-dimethylquinolin-5-amine stands out due to its unique combination of ethyl, dimethyl, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

67004-43-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

8-ethyl-2,4-dimethylquinolin-5-amine

InChI

InChI=1S/C13H16N2/c1-4-10-5-6-11(14)12-8(2)7-9(3)15-13(10)12/h5-7H,4,14H2,1-3H3

InChI Key

BNRYUIDWKQGAGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)N)C(=CC(=N2)C)C

Origin of Product

United States

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